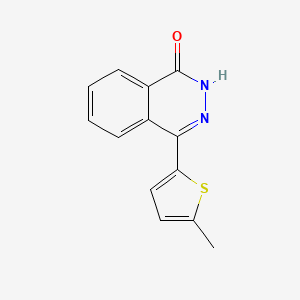

4-(5-methyl-2-thienyl)-1(2H)-phthalazinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

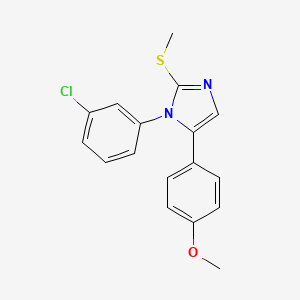

- “4-(5-methyl-2-thienyl)-1(2H)-phthalazinone” is a heterocyclic compound with a fused phthalazinone core and a 5-methyl-2-thienyl substituent.

- It belongs to the class of organic compounds known as phthalazinones.

- The molecular formula is C₁₃H₈N₂OS.

Synthesis Analysis

- The synthesis of this compound can involve various methods, including cyclization reactions or condensations.

- Further details on specific synthetic routes would require a review of relevant literature.

Molecular Structure Analysis

- The molecular structure consists of a phthalazinone ring system with a 5-methyl-2-thienyl substituent.

- The exact arrangement of atoms and bond angles can be determined through spectroscopic techniques (such as NMR, IR, and mass spectrometry) and X-ray crystallography.

Chemical Reactions Analysis

- The compound may participate in various reactions, such as nucleophilic substitutions, electrophilic additions, or oxidative processes.

- Specific reactions would depend on the functional groups present and reaction conditions.

Physical And Chemical Properties Analysis

- Melting point: Approximately 161.5-166.5°C (literature value).

- Solubility, stability, and other physical properties would require experimental characterization.

科学的研究の応用

Subheading Antimicrobial Properties of Phthalazinone Derivatives

Derivatives of phthalazinone, such as 1,2,4-triazole and 1,3,4-thiadiazole derivatives, have demonstrated notable antimicrobial properties. Specifically, these compounds have been active against various bacteria and fungi, with higher activity observed in derivatives containing a 1,3,4-thiadiazole ring against fungi and Bacillus subtilis (Önkol et al., 2008).

Antifungal Applications

Subheading Phthalazinone Derivatives as Antifungal Agents

Polysubstituted phthalazinone derivatives have showcased significant antifungal activity against a range of pathogenic yeasts and fungi, including dermatophytes and Cryptococcus neoformans. These findings are crucial for developing novel antifungal analogues (Derita et al., 2013).

Anticancer Applications

Subheading Phthalazinone Derivatives in Cancer Treatment

S-Glycosyl and S-alkyl derivatives of phthalazinone have shown promising results in vitro as anticancer agents. Specific compounds have been identified as active cytotoxic agents against different cancer cell lines, indicating the potential of phthalazinone derivatives in cancer therapy (Saad & Moustafa, 2011).

Polymer Applications

Subheading Phthalazinone in Polymer Synthesis

Phthalazinone moieties have been incorporated into various polymeric structures, enhancing their properties. For instance, polymers containing phthalazinone units have demonstrated excellent thermal stability, improved solubility, and potential for use in advanced materials, including rigid-rod networks and aromatic poly(aryl amide)s (Yu et al., 2012), (Sun et al., 2007).

Fluorescent Imaging Applications

Subheading Phthalazinone Derivatives in Fluorescent Imaging

Phthalazinone derivatives have been designed as optical probes for one- and two-photon fluorescence microscopy imaging. Their utility in cell imaging and microscopic imaging of mouse brain slices indicates their significant potential in biomedical imaging applications (Yang et al., 2016).

Safety And Hazards

- Safety data should be obtained from reliable sources (such as MSDS or chemical databases).

- Precautions should be taken when handling and storing the compound.

将来の方向性

- Investigate potential applications, such as its use in organic electronics, materials science, or medicinal chemistry.

- Explore modifications to improve solubility, stability, or other properties.

Please note that the detailed analysis would require reviewing relevant scientific literature, which is beyond the scope of this response. For accurate and comprehensive information, consult peer-reviewed research articles and chemical databases.

特性

IUPAC Name |

4-(5-methylthiophen-2-yl)-2H-phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS/c1-8-6-7-11(17-8)12-9-4-2-3-5-10(9)13(16)15-14-12/h2-7H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZWUFHDMUPKKQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=NNC(=O)C3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-methyl-2-thienyl)-1(2H)-phthalazinone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2479313.png)

![4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2479314.png)

![2-[4-(3-Methylbut-2-enyl)piperazin-1-yl]pyrimidine](/img/structure/B2479317.png)

![tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B2479319.png)

![Methyl 4-[({[6-(cyclohexylsulfonyl)pyridazin-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2479327.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxohexanoic acid](/img/structure/B2479328.png)

![(E)-N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2479332.png)

![Ethyl 3-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-3-oxopropanoate](/img/structure/B2479337.png)